[4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid
Overview
Description
“[4-(1H-Tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid” is a chemical compound with the molecular formula C8H12N4O2S . It has diverse applications in scientific research due to its unique structure and properties. It is used in the enzymic synthesis of cefazolin, an antibiotic used for the treatment of bacterial infections .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a tetrazole ring attached to a tetrahydrothiopyran ring via a single bond. The tetrahydrothiopyran ring is further attached to an acetic acid group .Scientific Research Applications
Anticancer Activity
Tetrazole derivatives have been found to exhibit significant anticancer activity . For instance, 4-(1H-1,2,3-triazol-1-yl)benzamides were designed and synthesized as HSP90 inhibitors, which are promising anticancer drug targets . These compounds showed potent anti-proliferative activities, particularly against the Capan-1 cell line .
Antimicrobial Activity
Tetrazole derivatives have shown antimicrobial activity against various strains . They have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
Antifungal Activity
Tetrazole derivatives have been used for the synthesis of compounds that exhibited antifungal activity .
Antiviral Activity
Tetrazole derivatives have shown antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .
Inhibitors of Stearoyl-Coenzyme Delta-9
Tetrazole derivatives have been used to synthesize inhibitors of stearoyl-coenzyme delta-9 .
Agonists and Antagonists of Sphingosine-1-Phosphate Receptors
Tetrazole derivatives have been used to synthesize agonists and antagonists of sphingosine-1-phosphate receptors .
Antihypertensive Activities
Tetrazole derivatives have shown antihypertensive activities .
Other Applications
Tetrazoles are used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging .
Future Directions
Mechanism of Action
Target of Action
It’s known that tetrazole derivatives can interact with many enzymes and receptors in organisms via non-covalent interactions .
Mode of Action
It’s known that tetrazoles can form hydrogen bonds with amino acids, which can result in encouraging binding energy .
Biochemical Pathways
Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
It’s known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.
Result of Action
Some synthesized compounds with tetrazole showed a significant cytotoxic effect .
properties
IUPAC Name |
2-[4-(tetrazol-1-yl)thian-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c13-7(14)5-8(1-3-15-4-2-8)12-6-9-10-11-12/h6H,1-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCSYTSZSNKEEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CC(=O)O)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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